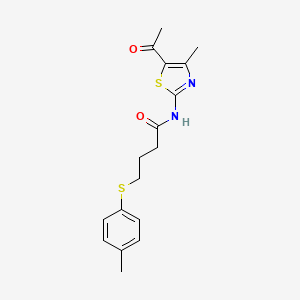

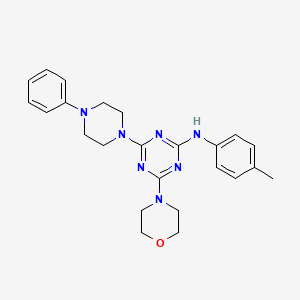

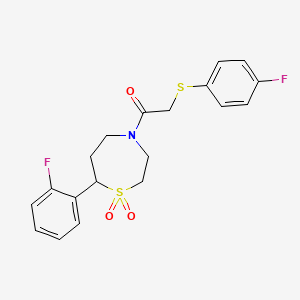

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide, also known as AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of a specific type of potassium channel.

Aplicaciones Científicas De Investigación

Thermo-physical Properties of Related Compounds

Research conducted by Godhani et al. (2013) focused on the thermo-physical characterization of 1,3,4-oxadiazole derivatives, which shares a common interest in the study of molecular properties with N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide. Their study explored the effects of structural modifications on various thermodynamic parameters, providing a basis for understanding how similar compounds might interact with different solvents (Godhani, D., Dobariya, P. B., Sanghani, Anil M., & Mehta, J., 2013).

Synthesis and Evaluation of Antimicrobial and Antitumor Agents

Baranovskyi et al. (2018) reported on the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment. This research demonstrates the potential pharmaceutical applications of compounds with acetylphenyl components, which might extend to N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (Baranovskyi, V., Symchak, R., Pokryshko, O., Klymnyuk, S., & Grishchuk, B., 2018).

Antitumor Activity of Quinazolinone Analogues

Al-Suwaidan et al. (2016) focused on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity. While the core structure differs from N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide, the approach to synthesizing and testing similar complex organic molecules for biomedical applications provides insight into potential research directions for investigating the applications of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (Ibrahim A. Al-Suwaidan et al., 2016).

Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) reported on the use of mesoporous nitrogen-doped carbon derived from an ionic liquid as a catalyst for the electrochemical synthesis of hydrogen peroxide. This study is relevant for its focus on material science applications and the synthesis of compounds with potential industrial and environmental benefits. The methodology and focus on catalysis could be analogous to research paths for exploring applications of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide in similar contexts (Fellinger, Tim‐Patrick, Hasché, F., Strasser, P., & Antonietti, M., 2012).

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-11-6-8-14(9-7-11)22-10-4-5-15(21)19-17-18-12(2)16(23-17)13(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPITTKIPHZSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)

![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)